molecular formula C12H16N2O B5855301 N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide

N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide

Cat. No. B5855301
M. Wt: 204.27 g/mol
InChI Key: WHWRDBZLLKIXRZ-UHFFFAOYSA-N
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Description

N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide, also known as Suvorexant, is a novel drug that has been developed for the treatment of insomnia. It is a selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles. Suvorexant has been shown to be effective in improving sleep latency, total sleep time, and wake after sleep onset in patients with insomnia.

Mechanism of Action

N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide is a selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles. Orexin receptors are located in the hypothalamus and are involved in the promotion of wakefulness. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide blocks the binding of orexin to its receptors, which results in the promotion of sleep.
Biochemical and Physiological Effects:
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease wakefulness and increase sleep time in animal models of insomnia. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to decrease the activity of orexin neurons in the hypothalamus, which is consistent with its mechanism of action. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to have a low potential for abuse and dependence, which is an important consideration for the development of new drugs.

Advantages and Limitations for Lab Experiments

N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. Another advantage is that it has a low potential for abuse and dependence, which makes it a safer alternative to other drugs that are used to treat insomnia. One limitation is that it is a relatively new drug, and there is still much to be learned about its long-term safety and efficacy.

Future Directions

There are a number of future directions for the study of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide. One direction is to investigate its efficacy in other sleep disorders, such as narcolepsy and restless leg syndrome. Another direction is to investigate its potential for use in combination with other drugs, such as antidepressants and anxiolytics. It will also be important to continue to study the long-term safety and efficacy of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide, particularly in elderly patients and those with comorbid conditions. Finally, it will be important to investigate the potential for the development of tolerance and dependence with long-term use of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide.

Synthesis Methods

N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide is synthesized by a multi-step process starting from 5-methyl-2-pyridinecarboxylic acid. The first step involves the conversion of 5-methyl-2-pyridinecarboxylic acid to its acid chloride derivative, which is then reacted with cyclopentylamine to give the corresponding amide. The amide is then treated with trifluoroacetic acid to remove the protecting group, which results in the formation of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide.

Scientific Research Applications

N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been extensively studied in preclinical and clinical trials. In preclinical studies, N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to improve sleep latency, total sleep time, and wake after sleep onset in animal models of insomnia. In clinical trials, N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to be effective in improving sleep parameters in patients with insomnia. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has also been studied in patients with obstructive sleep apnea, where it has been shown to improve sleep quality and reduce the severity of sleep apnea.

properties

IUPAC Name

N-(5-methylpyridin-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-6-7-11(13-8-9)14-12(15)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWRDBZLLKIXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylpyridin-2-yl)cyclopentanecarboxamide

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